molecular formula C11H9NO2S B11683226 (5E)-5-(2-methylbenzylidene)-1,3-thiazolidine-2,4-dione

(5E)-5-(2-methylbenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11683226
M. Wt: 219.26 g/mol
InChI Key: PWNAVEGPVDNSIM-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(2-methylbenzylidene)-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the thiazolidinedione class This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzylidene group attached to the ring

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2-methylbenzylidene)-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated thiazolidinedione derivatives.

    Substitution: Various substituted thiazolidinedione compounds.

Scientific Research Applications

(5E)-5-(2-methylbenzylidene)-1,3-thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-(2-methylbenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of key enzymes in metabolic pathways, leading to the modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione
  • (5E)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione

Uniqueness

(5E)-5-(2-methylbenzylidene)-1,3-thiazolidine-2,4-dione is unique due to the presence of the 2-methylbenzylidene group, which imparts specific electronic and steric properties to the molecule. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

(5E)-5-[(2-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H9NO2S/c1-7-4-2-3-5-8(7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6+

InChI Key

PWNAVEGPVDNSIM-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C/2\C(=O)NC(=O)S2

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)NC(=O)S2

Origin of Product

United States

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